4-[(2E)-2-benzylidenehydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine
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Overview
Description
BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a benzaldehyde moiety linked to a triazine ring, which is further substituted with a pyrazole and toluidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring, followed by the introduction of the pyrazole and toluidine groups. The final step involves the condensation of benzaldehyde with the triazine derivative to form the hydrazone linkage. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZOIC ACID: Shares the pyrazole and benzaldehyde moieties but lacks the triazine ring.
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZALDEHYDE: Similar structure but without the toluidine and triazine groups
Uniqueness
The uniqueness of BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C22H22N8 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H22N8/c1-15-9-11-19(12-10-15)24-20-25-21(28-23-14-18-7-5-4-6-8-18)27-22(26-20)30-17(3)13-16(2)29-30/h4-14H,1-3H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
WGNVTGLKHSSFPS-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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